THIAMPHENICOLPALMITATE
Description
Historical Context and Evolution of Phenicol Antibiotics
The story of phenicol antibiotics begins with the discovery of chloramphenicol (B1208) in 1947, isolated from the soil bacterium Streptomyces venezuelae. wikipedia.orgacs.org This discovery marked a milestone in medicine as it was the first broad-spectrum antibiotic to be synthesized on a large scale. acs.orgacquirepublications.org Chloramphenicol demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as rickettsiae. aap.orgvin.com Its initial clinical applications were revolutionary, proving highly effective in treating serious infections like typhoid fever and typhus. wikipedia.orgaap.org
The success of chloramphenicol spurred further research into related compounds, leading to the development of thiamphenicol (B1682257). Thiamphenicol is an analog of chloramphenicol where the p-nitro group on the benzene (B151609) ring is replaced by a methylsulfonyl group. la.gov This structural modification was a key step in the evolution of phenicol antibiotics. While both chloramphenicol and thiamphenicol inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thiamphenicol was developed in an effort to create a safer alternative. la.govlktlabs.com
The evolution of this class of antibiotics has been driven by the need to address challenges such as bacterial resistance and adverse effects associated with early phenicols. la.govomicsonline.org Research has explored various derivatives to enhance efficacy, broaden the spectrum of activity, and improve the safety profile of these important therapeutic agents. la.govoup.com
Prodrug Concept and Rationale for Thiamphenicol Palmitate Development
The development of thiamphenicol palmitate is a direct application of the prodrug concept, a strategy first proposed by Adrien Albert in 1958 to optimize the physicochemical properties of drugs temporarily. uobabylon.edu.iq A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. pharmacyconcepts.in This approach is employed to overcome various pharmaceutical and pharmacokinetic barriers, such as poor solubility, unpleasant taste, and instability. uobabylon.edu.iqpharmacyconcepts.in
The primary rationale for creating the palmitate ester of thiamphenicol was to modify its solubility and taste. core.ac.uk Similar to its predecessor, chloramphenicol, thiamphenicol in its base form can have a bitter taste, which can be a significant hurdle for oral administration, especially in pediatric populations. By esterifying thiamphenicol with palmitic acid, a long-chain fatty acid, the resulting compound, thiamphenicol palmitate, becomes less soluble in water and consequently, in saliva. core.ac.uk This reduction in solubility helps to mask the bitter taste of the parent drug. core.ac.uknih.gov
Thiamphenicol palmitate itself is inactive and must be hydrolyzed in the small intestine by enzymes, such as lipases, to release the active thiamphenicol, which is then absorbed into the bloodstream. purdue.edu This targeted release mechanism is a hallmark of prodrug design. The development of ester prodrugs like the palmitate and succinate (B1194679) forms of chloramphenicol set a precedent for this approach, with the succinate ester increasing water solubility for parenteral administration and the palmitate ester decreasing it for oral formulations. uobabylon.edu.iqcore.ac.uk
Current Academic Research Landscape and Emerging Themes
Current academic research on thiamphenicol palmitate is multifaceted, exploring its potential in novel drug delivery systems and its efficacy against a range of pathogens. A significant area of investigation involves the formulation of thiamphenicol palmitate into sustained-release delivery systems. For instance, researchers have successfully designed inhalable nano-embedded microparticles for the pulmonary delivery of thiamphenicol as an aerosol. nih.govresearchgate.net These formulations aim to provide prolonged release of the antibiotic directly to the lungs, which could be advantageous for treating respiratory infections. researchgate.net
Another emerging theme is the re-evaluation of older antibiotics like thiamphenicol in the face of rising antimicrobial resistance. researchgate.netuniv-poitiers.fr Studies are exploring the in-vitro activity of thiamphenicol against multi-resistant bacteria, including strains of Streptococcus pneumoniae, Haemophilus influenzae, and Staphylococcus aureus. lktlabs.com The potential of thiamphenicol to be effective against pathogens that have developed resistance to newer antibiotics makes it a subject of renewed interest. researchgate.net
Furthermore, research is delving into the mechanisms of bacterial resistance to amphenicol antibiotics, including thiamphenicol. nih.gov Understanding how bacteria develop resistance, such as through enzymatic inactivation or efflux pumps, is crucial for developing strategies to overcome it and for the rational design of new derivatives. oup.comnih.gov The investigation of co-resistance patterns with other antibiotics is also a key area of study. nih.gov
Research Findings on Thiamphenicol and its Derivatives
| Compound | Key Research Finding | Reference |
| Thiamphenicol | Analog of chloramphenicol with a methylsulfonyl group instead of a p-nitro group. la.gov | la.gov |
| Thiamphenicol Palmitate | A prodrug designed to mask the bitter taste and modify the solubility of thiamphenicol. core.ac.uk | core.ac.uk |
| Chloramphenicol | The first broad-spectrum antibiotic to be synthesized on a large scale, discovered in 1947. acs.orgacquirepublications.org | acs.orgacquirepublications.org |
| Chloramphenicol Palmitate | An ester prodrug of chloramphenicol with reduced aqueous solubility to improve taste for oral suspension. uobabylon.edu.iqcore.ac.uk | uobabylon.edu.iqcore.ac.uk |
| Chloramphenicol Sodium Succinate | An ester prodrug of chloramphenicol with enhanced aqueous solubility for parenteral administration. uobabylon.edu.iqcore.ac.uk | uobabylon.edu.iqcore.ac.uk |
Properties
CAS No. |
1487-91-8 |
|---|---|
Molecular Formula |
C13H13P |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Research
Synthesis of Thiamphenicol (B1682257) Palmitate and Related Prodrugs
The synthesis of thiamphenicol palmitate, a prodrug of thiamphenicol, is analogous to that of chloramphenicol (B1208) palmitate. researchgate.netijsr.net The fundamental process involves the esterification of the primary hydroxyl group of thiamphenicol with palmitic acid. researchgate.netijsr.net This reaction converts the active, often bitter-tasting drug into a tasteless and less water-soluble ester. researchgate.netijsr.net Upon oral administration, the ester linkage in thiamphenicol palmitate is designed to be hydrolyzed by enzymes, such as esterases, primarily in the small intestine, to release the active thiamphenicol, which is then absorbed. tcichemicals.compatsnap.com
This prodrug strategy is not unique to the palmitate ester. Other related prodrugs of the amphenicol class have been developed to modify the parent drug's characteristics. For instance, thiamphenicol glycinate (B8599266) (TG) is another prodrug designed for different purposes, such as improved solubility for parenteral administration. nih.gov Similarly, chloramphenicol sodium succinate (B1194679) was synthesized to create a version with good aqueous solubility, contrasting with the palmitate ester's use in suspensions. orientjchem.org The synthesis of these related prodrugs typically involves reacting the parent amphenicol with the corresponding acid (e.g., glycine (B1666218), succinic acid) to form an ester bond. nih.govorientjchem.orgnih.gov
Table 1: Comparison of Amphenicol Prodrugs
| Prodrug Name | Parent Drug | Attached Moiety | Primary Purpose of Derivatization |
|---|---|---|---|
| Thiamphenicol Palmitate | Thiamphenicol | Palmitic Acid | Taste-masking, creation of an oral suspension. researchgate.net |
| Thiamphenicol Glycinate | Thiamphenicol | Glycine | Enhance solubility for administration. nih.gov |
| Chloramphenicol Palmitate | Chloramphenicol | Palmitic Acid | Taste-masking, creation of an oral suspension. researchgate.netorientjchem.org |
| Chloramphenicol Succinate | Chloramphenicol | Succinic Acid | Improve aqueous solubility. orientjchem.orgnih.gov |
Chemical Modification Strategies for Enhanced Prodrug Characteristics
The primary goal of creating prodrugs like thiamphenicol palmitate is to overcome specific limitations of the parent compound. orientjchem.org A key characteristic enhanced by converting thiamphenicol or chloramphenicol to its palmitate ester is improved palatability. researchgate.netijsr.netorientjchem.org The inherent bitterness of the parent drug can be masked by converting it into a poorly soluble ester, which minimizes its interaction with taste receptors in the mouth. ijsr.netorientjchem.org
Further chemical modification strategies focus on altering solubility and release characteristics. By attaching different chemical moieties, researchers can control how and where the active drug is released. For example, a modification of chloramphenicol involved reacting its primary hydroxyl group with glutaric anhydride (B1165640) to form an ester linkage. researchgate.net This intermediate was then activated to allow for subsequent linkage to amine groups on carrier molecules, demonstrating a strategy for targeted delivery. researchgate.net
Conjugating the parent drug with peptides represents another advanced modification strategy. Studies on chloramphenicol succinate have shown that attaching hydrophilic neutral peptides can modulate the properties of the prodrug. nih.govmdpi.com These peptide-drug conjugates can influence the compound's activity and cytotoxicity profiles. nih.govmdpi.com Such strategies aim to create prodrugs that are not only more palatable or soluble but may also have improved absorption, distribution, and target specificity.
Esterification Processes and Structure-Activity Relationship (SAR) Studies in Prodrug Design
The esterification process is central to the synthesis of thiamphenicol palmitate. This can be achieved through chemical synthesis, often by reacting the parent drug with palmitic acid or a derivative thereof. researchgate.netijsr.net More recently, enzymatic processes using lipases have been explored as a "green chemistry" approach for synthesizing chloramphenicol esters. nih.govmdpi.com Lipases offer high enantio- and regio-selectivity, allowing for precise acylation of the primary hydroxyl group. nih.govmdpi.com Studies using lipase (B570770) from Bacillus amyloliquefaciens have demonstrated high conversion rates in the synthesis of chloramphenicol esters with various acyl donors. mdpi.com
When designing ester prodrugs, the nature of the ester chain influences the physicochemical properties of the prodrug and its rate of hydrolysis. nih.gov SAR studies on peptide-conjugated chloramphenicol prodrugs have revealed several trends:
The attachment of peptides generally enhances the efficacy of the prodrugs. nih.gov
Dipeptides appear to be highly effective in increasing prodrug efficacy. nih.gov
The use of D-amino acids is often more favorable than L-amino acids for increasing activity, possibly because they affect the rate of hydrolysis of the ester bond. nih.gov
These findings suggest that the ester moiety is not merely a passive carrier but can be actively designed to modulate the release and activity of the parent drug. nih.gov
Table 2: Research Findings in Enzymatic Synthesis of Chloramphenicol Esters
| Lipase Source | Acyl Donor | Solvent | Temperature | Time | Conversion Rate |
|---|---|---|---|---|---|
| Bacillus amyloliquefaciens | Vinyl Propionate | 1,4-dioxane | 50 °C | 8 h | ~98% mdpi.com |
| Candida antarctica lipase type B (CAL-B) | Palmitic Acid | Toluene/DMF | 50 °C | 24 h | 99% mdpi.com |
| Thermomyces lanuginosus | Palmitic Acid | Not specified | 20 °C | 20 h | 99% mdpi.com |
| Lipase G | Various | Not specified | 45 °C | 24-72 h | Excellent mdpi.com |
Molecular and Cellular Pharmacodynamics
Mechanism of Action at the Ribosomal Level
The primary mechanism of action for Thiamphenicol (B1682257), the active metabolite of Thiamphenicol Palmitate, involves the targeted disruption of protein synthesis within bacterial cells. patsnap.com This process is initiated by the drug's specific interaction with the bacterial ribosomal machinery. patsnap.comresearchgate.net
Thiamphenicol selectively binds to the 50S subunit of the prokaryotic 70S ribosome. patsnap.comnih.govyoutube.com The binding site is located within the peptidyl transferase center (PTC), a critical region responsible for catalyzing peptide bond formation. nih.govnih.gov The drug occupies the A-site crevice on the 50S subunit, the same location that the aminoacyl portion of an incoming aminoacyl-tRNA (aa-tRNA) would normally bind. pnas.orgbenthamopen.com This binding sterically interferes with the correct positioning of the aa-tRNA, preventing it from participating in the translation process. patsnap.comnih.gov
Structural studies of the related compound chloramphenicol (B1208) show interactions with specific 23S rRNA nucleotides, such as A2451, G2505, and U2506. benthamopen.compnas.org Thiamphenicol is understood to bind to this same common ribosomal-receptor site. nih.gov
Table 1: Key Molecular Interactions at the Ribosomal Binding Site
| Interacting Component | Role in Binding and Inhibition |
|---|---|
| 50S Ribosomal Subunit | The primary target of Thiamphenicol, providing the binding pocket. patsnap.com |
| Peptidyl Transferase Center (PTC) | The specific catalytic region within the 50S subunit where the drug binds. nih.gov |
| A-Site Cleft | The precise location within the PTC that Thiamphenicol occupies, blocking the entry of aa-tRNA. pnas.org |
| 23S rRNA Nucleotides | Form the binding site and interact directly with the antibiotic, stabilizing its position. benthamopen.compnas.org |
By binding to the PTC, Thiamphenicol directly inhibits the enzymatic activity of peptidyl transferase. patsnap.comnih.gov This enzyme is crucial for the elongation phase of protein synthesis, as it catalyzes the formation of peptide bonds between amino acids. patsnap.com The presence of the drug prevents the proper alignment of the nascent peptide chain with the incoming aminoacyl-tRNA, effectively halting the elongation of the polypeptide chain. patsnap.com
This disruption leads to a premature termination of protein synthesis or the creation of non-functional, defective proteins. patsnap.com The inability of the bacteria to produce essential proteins required for cellular functions and replication results in the cessation of growth, an effect known as bacteriostasis. patsnap.com Research on the analogous antibiotic, chloramphenicol, indicates that this inhibition can be context-specific, with the efficiency of the blockage influenced by the specific amino acids at the C-terminus of the nascent peptide and in the incoming aa-tRNA. pnas.orgnih.gov For instance, the presence of an alanine (B10760859) residue in the penultimate position of the growing peptide enhances the inhibitory action of chloramphenicol, whereas glycine (B1666218) in the P or A site can counteract it. pnas.orgnih.gov
Comparative Molecular Pharmacodynamics with Thiamphenicol and Analogues
Thiamphenicol is a structural analogue of chloramphenicol, differing by the substitution of the p-nitrophenyl group with a methylsulfonyl group. patsnap.com This modification has significant pharmacodynamic consequences, particularly concerning mechanisms of bacterial resistance.
A key difference is Thiamphenicol's resistance to inactivation by chloramphenicol acetyltransferase (CAT), an enzyme produced by some bacteria that confers resistance to chloramphenicol by acetylating it. patsnap.com Thiamphenicol is not a substrate for CAT, allowing it to remain effective against certain chloramphenicol-resistant strains. patsnap.comnih.gov
Comparative studies have evaluated the binding efficiencies and inhibitory actions of Thiamphenicol and its analogues. While both Thiamphenicol and chloramphenicol inhibit peptidyl transferase activity on 70S ribosomes, their binding affinities to the common ribosomal site differ. nih.gov
Table 2: Comparative Binding Efficiency of Phenicols to the Ribosomal Receptor Site
| Compound | Relative Binding Efficiency |
|---|---|
| Chloramphenicol | > |
| Thiamphenicol | > |
| Sch 25298 (Fluorinated derivative) |
Data sourced from a comparative study on the inhibitory actions of chloramphenicol, thiamphenicol, and fluorinated derivatives. nih.gov
Fluorinated derivatives of this class, such as florfenicol (B1672845), also demonstrate effectiveness against bacteria that produce CAT. nih.gov
Molecular Selectivity in Prokaryotic versus Eukaryotic Systems
The therapeutic utility of Thiamphenicol hinges on its high degree of selectivity for prokaryotic ribosomes over their eukaryotic counterparts. patsnap.com Bacterial ribosomes are 70S in size, composed of 50S and 30S subunits, whereas eukaryotic cytoplasmic ribosomes are larger 80S structures. patsnap.comnih.gov
This structural difference is the primary basis for the drug's selective toxicity. patsnap.com Thiamphenicol binds effectively to the 50S subunit of bacterial ribosomes but does not significantly affect the 80S ribosomes in the cytoplasm of eukaryotic cells, which accounts for its relatively low toxicity to human cells. patsnap.com However, it is important to note that mitochondrial ribosomes within eukaryotic cells are structurally similar to prokaryotic 70S ribosomes. quizlet.com Consequently, like chloramphenicol, Thiamphenicol can potentially inhibit protein synthesis within mitochondria, which may contribute to certain adverse effects. quizlet.compatsnap.com The molecular basis for selectivity lies in subtle but critical differences in the nucleotide sequences and conformations of the peptidyl transferase center between bacterial and eukaryotic cytoplasmic ribosomes. pnas.org
Table 3: Comparison of Ribosomal Systems
| Feature | Prokaryotic System | Eukaryotic System |
|---|---|---|
| Ribosome Size | 70S (50S + 30S subunits) | 80S (Cytoplasm), 70S (Mitochondria) |
| Primary Drug Target | 50S ribosomal subunit | Not a primary target (cytoplasm) |
| Binding Affinity | High | Low (cytoplasm) |
| Outcome of Interaction | Inhibition of protein synthesis | Minimal effect (cytoplasm) |
Pharmacokinetics in Preclinical Models
Absorption and Bioavailability Studies in Animal Models
The oral absorption of thiamphenicol (B1682257) from its palmitate ester is a critical step that determines its systemic availability. Studies in several animal species have provided insights into the bioavailability of thiamphenicol following oral administration. For instance, in broiler chickens, the oral administration of thiamphenicol resulted in a high systemic bioavailability of 117.79% ± 1.2%. ekb.eg In pigs, the bioavailability of thiamphenicol after oral administration of a 30 mg/kg dose as a 40% aqueous suspension was found to be 27.84% ± 15.5%. researchgate.net
| Species | Bioavailability (%) | Reference |
| Broiler Chickens | 117.79 ± 1.2 | ekb.eg |
| Pigs | 27.84 ± 15.5 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Thiamphenicol palmitate is a prodrug designed to improve the taste and formulation characteristics of the active compound, thiamphenicol. For the drug to exert its therapeutic effect, the palmitate ester must be hydrolyzed to release the active thiamphenicol. This hydrolysis is primarily carried out by intestinal enzymes. msdvetmanual.com
Drawing parallels from the extensively studied analogue, chloramphenicol (B1208) palmitate, it is understood that pancreatic lipase (B570770) is the key enzyme responsible for this hydrolytic cleavage in the small intestine. msdvetmanual.comnih.gov The rate of this enzymatic hydrolysis is a crucial factor influencing the rate and extent of absorption of the active drug. In vitro studies on chloramphenicol palmitate have demonstrated that the rate of hydrolysis can be influenced by the formulation and the physicochemical properties of the ester. google.comnih.gov
The formulation of thiamphenicol palmitate plays a significant role in its absorption kinetics. As a sparingly soluble ester, the dissolution of thiamphenicol palmitate in the gastrointestinal fluids is a rate-limiting step for its subsequent enzymatic hydrolysis and absorption. ymaws.com
Studies on the analogous compound, chloramphenicol palmitate, have highlighted the importance of formulation parameters such as particle size and the presence of surfactants. Reducing the particle size of chloramphenicol palmitate in oral suspensions has been shown to increase the rate of enzymatic hydrolysis and improve serum concentrations of chloramphenicol in rats. google.com This is attributed to the increased surface area available for dissolution and enzymatic action.
Furthermore, the inclusion of surfactants in the formulation can enhance the wettability and dissolution of the palmitate ester, thereby improving its bioavailability. nih.govresearchgate.net In cats, the absorption of chloramphenicol from a chloramphenicol palmitate suspension was found to be influenced by the presence of food, suggesting that gastrointestinal conditions can impact the absorption of such prodrugs. researchgate.net The polymorphic form of chloramphenicol palmitate has also been shown to significantly affect its absorption, with metastable forms exhibiting higher bioavailability than stable, less soluble forms. nih.gov
Distribution and Tissue Penetration in Animal Models
Once absorbed and hydrolyzed to its active form, thiamphenicol distributes into various tissues. Studies in several animal species have demonstrated wide tissue distribution.
In rats administered radiolabelled thiamphenicol orally, the drug was found to be widely distributed in almost all tissues except for the brain. europa.eu The highest concentrations of radioactivity were observed in the liver and kidney. europa.eufao.org Appreciable levels were also found in the thyroid, pancreas, lung, spleen, and thymus. fao.org
Following oral administration to calves, thiamphenicol was detected in various tissues including muscle, heart, liver, kidney, spleen, and lung. fao.org Liver, lung, and spleen showed appreciable concentrations for a longer duration compared to other tissues. fao.org In Pacific white shrimp, after oral administration, thiamphenicol distributed to the hemolymph, muscle, and hepatopancreas, with the highest concentrations found in the hepatopancreas. nih.gov In guinea pigs, after subcutaneous administration of a thiamphenicol ester, lung tissue levels were comparable to peak serum concentrations but remained higher and decreased more slowly. nih.gov
| Animal Model | Tissues with Highest Concentration | Reference |
| Rats | Liver, Kidney | europa.eufao.org |
| Calves | Liver, Lung, Spleen | fao.org |
| Pacific White Shrimp | Hepatopancreas | nih.gov |
| Guinea Pigs | Lung | nih.gov |
This table is interactive. Click on the headers to sort the data.
Metabolism and Biotransformation Pathways of Thiamphenicol Palmitate
Following the hydrolysis of the palmitate ester, the released thiamphenicol undergoes limited metabolism in most preclinical species. A significant portion of the administered dose is excreted as the unchanged parent compound. europa.eufao.org
In rats, over 95% of an administered dose is excreted unchanged. europa.eu Glucuronidation is a minor metabolic pathway in rats and rabbits. europa.eufao.org However, a higher degree of glucuronidation has been observed in guinea pigs and pigs. europa.eu In vitro studies using pig hepatocytes showed that about 30% of thiamphenicol undergoes glucuronidation. europa.eu
In rats, cannulation of the bile duct revealed that approximately 4% of a dose was excreted as unchanged thiamphenicol in the bile within 4 hours, and about 12% was excreted as conjugated forms after enzymatic hydrolysis. fao.org Other metabolites have been found to account for only 1-2% of the dose in some species, and these metabolites are reported to be antimicrobially inactive. fao.org
Elimination Kinetics in Preclinical Species
The elimination of thiamphenicol, the active component of thiamphenicol palmitate, has been studied in several preclinical species. The primary route of excretion is renal. fao.org
In rats, after an oral dose of radiolabelled thiamphenicol, approximately 62% of the dose was recovered in the urine and 35% in the feces within 48 hours. fao.org Anuria in rats was shown to increase the half-life of thiamphenicol, further supporting the kidney as the main excretory route. fao.org The elimination half-life of thiamphenicol in rats after intravenous administration was 46.3 minutes. fao.org
In pigs, the elimination half-life of thiamphenicol was determined to be 2.9 ± 0.3 hours after administration in drinking water. europa.eu In beef and dairy cattle, the biological half-life was approximately 1.75 hours. nih.gov In broiler chickens, the elimination half-life after oral administration was 2.65 ± 0.01 hours. ekb.eg In Pacific white shrimp, the elimination half-life from the hemolymph was 10.659 hours. nih.gov
| Species | Elimination Half-Life (t½) | Route of Administration | Reference |
| Rats | 46.3 minutes | Intravenous | fao.org |
| Pigs | 2.9 ± 0.3 hours | Oral (in drinking water) | europa.eu |
| Cattle | ~1.75 hours | Not Specified | nih.gov |
| Broiler Chickens | 2.65 ± 0.01 hours | Oral | ekb.eg |
| Pacific White Shrimp | 10.659 hours | Oral | nih.gov |
This table is interactive. Click on the headers to sort the data.
Mechanisms of Antimicrobial Resistance
Enzymatic Inactivation Mechanisms
Enzymatic inactivation is a primary strategy employed by bacteria to resist phenicol antibiotics. This involves the production of specific enzymes that chemically alter the thiamphenicol (B1682257) molecule, rendering it incapable of binding to its target, the bacterial ribosome.
The most prevalent mechanism of enzymatic resistance to the phenicol class of antibiotics, including thiamphenicol, is inactivation by chloramphenicol (B1208) acetyltransferases (CATs). frontiersin.org These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the C-3 hydroxyl group of the antibiotic. creative-enzymes.comwikipedia.orgnih.gov This modification sterically hinders the drug from binding to the peptidyl transferase center on the 50S ribosomal subunit, thereby negating its inhibitory effect on protein synthesis. creative-enzymes.comwikipedia.org
CAT enzymes are widespread among both Gram-positive and Gram-negative bacteria and are encoded by various cat genes, often located on mobile genetic elements like plasmids and transposons, facilitating their dissemination. frontiersin.orgasm.org There are two main types of CATs, Type A (classical) and Type B (novel), which differ structurally but perform the same inactivating function on thiamphenicol and chloramphenicol. frontiersin.orgcreative-enzymes.com The catalytic mechanism centrally involves a histidine residue that acts as a general base to facilitate the acetylation reaction. wikipedia.orgebi.ac.ukebi.ac.uk
| Enzyme Class | Gene | Mechanism of Action | Bacterial Source Example |
| Chloramphenicol Acetyltransferase (CAT) | cat | Acetylation of the C-3 hydroxyl group, preventing ribosomal binding. creative-enzymes.comwikipedia.org | Riemerella anatipestifer, Escherichia coli frontiersin.orgwikipedia.org |
A less common but significant enzymatic resistance pathway is the hydrolysis of the amide bond in the thiamphenicol molecule. This reaction is carried out by enzymes known as amidases or hydrolases. asm.orgnih.govasm.org The cleavage of the amide linkage breaks the core structure of the antibiotic, leading to its complete inactivation. nih.gov
Recent research has identified specific enzymes capable of this function. A novel amidase encoded by the aphA gene was found to mediate the hydrolytic inactivation of thiamphenicol, chloramphenicol, and florfenicol (B1672845). asm.org Similarly, an esterase-family hydrolase encoded by the gene estDL136 has been shown to hydrolyze the amide bonds of phenicols. asm.orgnih.gov These findings highlight a distinct enzymatic strategy for bacterial resistance to this antibiotic class.
| Enzyme | Gene | Mechanism of Action | Bacterial Source Example |
| Amidase | aphA | Hydrolysis of the central amide bond, leading to inactivation. asm.org | Sphingomonadaceae family asm.org |
| Esterase/Hydrolase | estDL136 | Cleavage of the amide bond in phenicols. nih.gov | Identified from a soil metagenome nih.gov |
A novel enzymatic resistance mechanism involving the oxidation of thiamphenicol has been discovered in bacteria from the Sphingomonadaceae family. biorxiv.orgbiorxiv.org This pathway is catalyzed by a newly identified oxidase, designated CmO, which is encoded by the cmO gene. asm.orgresearchgate.net
The CmO enzyme, a member of the glucose-methanol-choline (GMC) oxidoreductase family, inactivates thiamphenicol by catalyzing oxidation at the C-3' position of the drug's side chain. asm.orgbiorxiv.orgbiorxiv.org This oxidative modification alters the chemical structure of thiamphenicol, effectively detoxifying it and preventing its antibacterial action. biorxiv.org This discovery has expanded the known repertoire of enzymatic strategies that bacteria can deploy to counteract phenicol antibiotics. asm.orgnih.gov
| Enzyme | Gene | Mechanism of Action | Bacterial Source Example |
| Oxidase (GMC Oxidoreductase Family) | cmO | Oxidation at the C-3' position of the side chain, leading to inactivation. asm.orgbiorxiv.org | Sphingobium sp. asm.orgnih.gov |
Non-Enzymatic Resistance Mechanisms
In addition to producing inactivating enzymes, bacteria can resist thiamphenicol by physically preventing the antibiotic from reaching its intracellular target. These non-enzymatic mechanisms involve either actively pumping the drug out of the cell or reducing the permeability of the cell envelope to prevent its entry.
A primary non-enzymatic resistance mechanism is the active efflux of thiamphenicol from the bacterial cell. nih.gov This is mediated by membrane-bound protein complexes known as efflux pumps, which function to recognize and expel a wide range of toxic compounds, including antibiotics. nih.govoup.com
For phenicols, the most well-characterized specific efflux pump is encoded by the floR gene. The FloR protein is a member of the Major Facilitator Superfamily (MFS) of transporters and functions as a drug:H+ antiporter, using the proton motive force to actively pump thiamphenicol, chloramphenicol, and florfenicol out of the cytoplasm. nih.govnih.govresearchgate.net By continuously reducing the intracellular concentration of the antibiotic, these pumps prevent it from accumulating to levels sufficient to inhibit protein synthesis. nih.gov Other multidrug resistance (MDR) efflux pumps, such as those from the Resistance-Nodulation-Division (RND) family, can also contribute to thiamphenicol resistance. plos.org
| Efflux Pump System | Gene | Pump Family | Mechanism of Action | Bacterial Source Example |
| FloR | floR | Major Facilitator Superfamily (MFS) | Proton motive force-driven efflux of phenicols. nih.govnih.gov | Salmonella enterica nih.gov |
| RND Pumps | Multiple | Resistance-Nodulation-Division (RND) | Broad-spectrum efflux, including chloramphenicol. plos.org | Burkholderia thailandensis plos.org |
Bacteria can achieve resistance by modifying the permeability of their outer membrane to limit the influx of antibiotics. nih.gov In Gram-negative bacteria, the outer membrane contains channel proteins called porins, which allow the passive diffusion of small hydrophilic molecules like thiamphenicol into the cell. libretexts.org
Resistance can arise from mutations that lead to the loss or reduced expression of these major porin proteins. nih.govnih.gov Studies in Haemophilus influenzae have demonstrated that high-level chloramphenicol resistance can be caused by a permeability barrier resulting from the diminished expression of a specific 40-kilodalton outer membrane protein. nih.gov Furthermore, specific mutations within the porin channels themselves can alter their structure, reducing the rate of antibiotic diffusion across the membrane. nih.govbiorxiv.org This mechanism effectively lowers the intracellular drug concentration, often working synergistically with efflux pumps to confer a higher level of resistance. nih.govnih.gov
Ribosomal Target Site Mutations and Modifications
Alterations in the ribosomal target site are a key mechanism for conferring resistance to thiamphenicol. These changes prevent or reduce the binding affinity of the antibiotic to the ribosome, thereby allowing protein synthesis to continue.
Mutations within the 23S rRNA component of the 50S ribosomal subunit are a well-documented cause of resistance. The peptidyl transferase center, the binding site for thiamphenicol, is a highly conserved region within the 23S rRNA. nih.gov Specific point mutations at various nucleotides in this region can lead to high levels of resistance. For instance, mutations at positions A2503 and U2504 of the 23S rRNA have been shown to confer resistance to phenicols, including chloramphenicol and florfenicol, which are structurally related to thiamphenicol. oup.com Similarly, a G2057A transition in the 23S rRNA gene has been linked to chloramphenicol resistance. nih.gov In the archaeon Halobacterium halobium, mutations at positions 2088 and 2471 of the 23S rRNA were found in mutants with increased resistance to chloramphenicol. nih.govasm.org While these studies often focus on chloramphenicol, the shared binding site and mechanism of action imply that these mutations would similarly affect thiamphenicol's efficacy. pnas.org
These mutations can have a fitness cost to the bacteria, sometimes resulting in a reduced growth rate. nih.gov However, in an environment with multiple antibiotics, such ribosomal mutations can act as stepping stones, promoting the evolution of high-level, target-based resistance. nih.gov
| Mutation Site (E. coli numbering) | Associated Antibiotic Resistance | Effect on Ribosome |
| G2057A | Chloramphenicol, Macrolides (14-atom lactone ring) | Affects a region implicated in peptidyl transfer. nih.gov |
| A2058G | Macrolides, Clindamycin | Results in varying levels of resistance. oup.com |
| A2503U | Valnemulin, Chloramphenicol, Florfenicol, Linezolid | Confers resistance to multiple antibiotic classes targeting the large ribosomal subunit. oup.com |
| U2504G | Valnemulin, Chloramphenicol, Florfenicol, Linezolid | Confers resistance to multiple antibiotic classes targeting the large ribosomal subunit. oup.com |
Genetic Basis of Resistance and Horizontal Gene Transfer
The genetic determinants of thiamphenicol resistance are often located on mobile genetic elements (MGEs), such as plasmids and transposons, which facilitates their spread through horizontal gene transfer (HGT). researchgate.netnih.gov This is a primary mechanism for the rapid dissemination of antibiotic resistance among different bacterial species and strains. cdnsciencepub.com
Several genes have been identified that confer resistance to thiamphenicol and its analogues. The most common are genes encoding enzymes that inactivate the drug, such as chloramphenicol acetyltransferases (CATs), and genes for efflux pumps that actively transport the antibiotic out of the bacterial cell. oup.comresearchgate.net For example, the cmlA gene, which encodes an efflux pump, is frequently found on transferable plasmids in Escherichia coli isolates from swine. oup.comnih.gov These plasmids often carry multiple resistance genes, meaning that resistance to thiamphenicol can be co-selected by the use of other unrelated antibiotics. nih.govnih.gov Studies have shown that genes conferring resistance to chloramphenicol, sulfamethoxazole, tetracycline, and kanamycin (B1662678) are often linked on the same plasmid. nih.gov
The movement of these resistance genes is mediated by three main HGT mechanisms:
Conjugation: The transfer of plasmids from a donor to a recipient cell through direct contact. nih.gov
Transduction: The transfer of bacterial DNA, including resistance genes, by bacteriophages. cdnsciencepub.com
Transformation: The uptake of naked DNA from the environment by competent bacterial cells. researchgate.net
The presence of resistance genes like catA, catB, and cmlA on mobile elements like transposons (e.g., Tn9) and plasmids underscores the significant role of HGT in the persistence and spread of thiamphenicol resistance, even in environments where the drug is not actively used. nih.gov
| Resistance Gene | Mechanism of Action | Commonly Found On | Mode of Transfer |
| cat (e.g., catA, catB) | Enzymatic inactivation (acetylation) | Plasmids, Transposons nih.gov | Conjugation, Transduction cdnsciencepub.com |
| cmlA | Efflux pump | Plasmids, Class 1 Integrons oup.comnih.gov | Conjugation nih.gov |
| floR | Efflux pump (confers resistance to florfenicol and chloramphenicol) | Plasmids researchgate.net | Conjugation researchgate.net |
Phenotypic Characterization of Resistant Strains in Laboratory Models
The phenotypic characterization of thiamphenicol-resistant strains in the laboratory typically involves determining their susceptibility to the antibiotic, often measured as the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. idexx.dkidexx.com
Strains harboring resistance mechanisms exhibit significantly higher MIC values compared to susceptible, wild-type strains. For example, E. coli isolates resistant to chloramphenicol have been shown to have MICs ranging from 32 to 256 μg/ml. nih.gov In contrast, susceptible strains are typically inhibited by much lower concentrations (e.g., ≤ 4 μg/ml). nih.gov
Laboratory studies characterizing resistant isolates often involve:
Antimicrobial Susceptibility Testing (AST): Using methods like broth microdilution or disk diffusion to determine the MIC and establish the resistance profile of the isolate to a panel of antibiotics. nih.govscispace.com This can reveal cross-resistance to other antibiotics like florfenicol or co-resistance to other drug classes if the genes are linked on the same plasmid. nih.govresearchgate.net
Genotypic Analysis: Employing techniques like Polymerase Chain Reaction (PCR) to detect the presence of specific resistance genes (cmlA, floR, cat genes) to correlate the resistance phenotype with its genetic basis. nih.govnih.gov
Conjugation Experiments: These are performed to demonstrate the transferability of the resistance phenotype. A resistant donor strain is mixed with a susceptible recipient strain, and the transfer of resistance is confirmed by selecting for recipient cells that have acquired the resistance plasmid. nih.gov Frequencies of transfer can range from 10⁻³ to 10⁻⁸ per recipient cell. nih.gov
The table below illustrates typical MIC values for susceptible and resistant bacterial strains, demonstrating the phenotypic shift associated with the acquisition of resistance.
| Bacterial Strain | Resistance Status | Typical Thiamphenicol/Chloramphenicol MIC (μg/ml) | Reference |
| Various Gram-positive & Gram-negative bacteria | Susceptible | ≤ 0.5 - 4 | nih.gov |
| Escherichia coli | Moderately Susceptible | 8 - 64 | nih.gov |
| Escherichia coli (from swine) | Resistant (harboring cmlA) | 32 - 256 | nih.gov |
| Escherichia coli (from cattle) | Resistant (harboring flo and/or cmlA) | ≥ 32 - ≥ 64 | researchgate.net |
Advanced Analytical Methodologies for Research Applications
Spectrophotometric Techniques for Thiamphenicol (B1682257) Palmitate Analysis
Spectrophotometry offers a simple, cost-effective, and readily available method for the determination of thiamphenicol and its derivatives. These methods are often based on the inherent ultraviolet (UV) absorbance of the molecule or through the formation of a colored complex that can be measured in the visible region.
A common approach for the analysis of the active moiety, thiamphenicol, involves direct UV spectrophotometry. A validated UV spectrophotometric method for the determination of thiamphenicol in a solid dosage form utilized water as a solvent, with the maximum absorption wavelength (λmax) identified at 224 nm. ejournal.by This method demonstrated good linearity and precision, making it suitable for routine analysis in quality control settings. ejournal.by
For the analysis of chloramphenicol (B1208) and its esters, including the palmitate form, a colorimetric method has been developed. nih.gov This technique involves the reduction of the aromatic nitro group, followed by a reaction with trisodium (B8492382) pentacyanoaminoferrate to produce a purple-colored product with an absorbance maximum between 480 and 540 nm. nih.gov This method has been successfully applied to determine chloramphenicol palmitate in various dosage forms without interference from other common pharmaceutical ingredients. nih.gov Another visible spectrophotometric method for chloramphenicol is based on an oxidative coupling reaction with 1, 10–Phenanthroline, forming an orange-red colored chromogen that is measured at 510 nm. eijppr.com
Derivative spectrophotometry can also be employed to enhance the selectivity of the analysis, especially in the presence of interfering substances. researchgate.netnih.gov By calculating the first or second derivative of the absorption spectrum, overlapping peaks can be resolved, allowing for more accurate quantification. researchgate.net
Table 1: Examples of Spectrophotometric Methods for Thiamphenicol and Related Compounds
| Analyte | Method | Wavelength (nm) | Solvent/Reagent | Application |
|---|---|---|---|---|
| Thiamphenicol | UV Spectrophotometry | 224 | Water | Solid dosage form |
| Chloramphenicol Palmitate | Colorimetric | 480-540 | Zinc, Calcium Chloride, Trisodium pentacyanoaminoferrate | Dosage forms |
| Chloramphenicol | Colorimetric | 510 | 1, 10–Phenanthroline, Ferric Chloride | Pharmaceutical formulations |
Chromatographic Methods (e.g., HPLC) for Quantitative Analysis in Biological Matrices
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of thiamphenicol palmitate and its active metabolite, thiamphenicol, in complex biological matrices such as plasma, serum, and tears. nih.govresearchgate.net These methods provide excellent separation and sensitivity, allowing for the determination of low concentrations of the analyte.
A typical HPLC method for the simultaneous determination of thiamphenicol and its prodrug, thiamphenicol glycinate (B8599266), in human plasma and urine utilizes a reversed-phase C18 column with UV detection at 224 nm. nih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. nih.gov Sample preparation is a critical step and commonly involves protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix. nih.govnih.gov
For instance, a method for determining thiamphenicol in human plasma involved a liquid-liquid extraction with ethyl acetate (B1210297), followed by separation on a C18 column and UV detection. nih.gov This method demonstrated good linearity over a concentration range of 0.78 to 100 µg/mL in plasma. nih.gov Similarly, an HPLC method was developed for the analysis of thiamphenicol and chloramphenicol residues in gamebird meats, employing a Hypersil C-18 column and a photodiode array detector, which also allowed for the use of the first derivative of the chromatographic peak to improve selectivity.
The advancement of ultra-performance liquid chromatography (UPLC) has enabled even faster and more sensitive analyses. A UPLC-MS/MS method for thiamphenicol in human plasma required only a 1.5-minute analytical run time. nih.gov
Table 2: HPLC Conditions for Thiamphenicol Analysis in Biological Matrices
| Analyte | Matrix | Column | Mobile Phase | Detection |
|---|---|---|---|---|
| Thiamphenicol | Human Plasma & Urine | Hypersil ODS2 | Acetonitrile-water with tetrabutyl ammonium (B1175870) bromide and ammonium acetate | UV at 224 nm |
| Thiamphenicol | Rabbit Tears | C18 | Acetonitrile and 10 mmol/l ammonium acetate solution (60:40, v/v) | Mass Spectrometry |
Mass Spectrometry-Based Characterization and Metabolite Profiling
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the highly sensitive and specific determination of thiamphenicol and its metabolites in various biological samples. nih.govnih.gov This technique offers unparalleled selectivity by monitoring specific mass-to-charge (m/z) transitions of the parent ion to its product ions.
LC-MS/MS methods have been developed for the simultaneous determination of chloramphenicol, thiamphenicol, and florfenicol (B1672845) in diverse matrices like poultry meat, eggs, and honey. nih.govnih.govgimitec.com Sample preparation for these methods often involves a liquid-liquid extraction followed by a solid-phase extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based cleanup to minimize matrix effects. nih.govnih.gov
In a typical LC-MS/MS analysis of thiamphenicol, the molecule is ionized, often using electrospray ionization (ESI), and the precursor ion is selected in the first quadrupole. This ion is then fragmented, and specific product ions are monitored in the third quadrupole. For thiamphenicol, a common transition monitored is from the precursor ion at m/z 354.3 to a product ion at m/z 185.1. nih.gov For confirmation, additional daughter ions can be monitored. fda.gov This high degree of specificity allows for confident identification and quantification even at very low concentrations.
These methods are essential for pharmacokinetic studies, residue analysis in food products, and metabolite profiling to understand the biotransformation of thiamphenicol palmitate in vivo.
Table 3: Mass Spectrometric Parameters for Thiamphenicol Detection
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) |
|---|---|---|---|
| Thiamphenicol | Negative ESI | 354.4 | Not specified in abstract |
| Thiamphenicol | ESI | 354.3 | 185.1 |
| Thiamphenicol | Not specified | 354.0 | 184.9 (quantifier), 290.0 (qualifier) |
Method Validation Parameters in Research Settings (Linearity, Precision, Accuracy, Limit of Detection, Limit of Quantitation)
The validation of analytical methods is a critical requirement in research to ensure the reliability and reproducibility of the data generated. nih.govresearchgate.net Key validation parameters, as defined by international guidelines, include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net For a UV spectrophotometric method for thiamphenicol, linearity was established in the concentration range of 5 to 25 µg/ml with a correlation coefficient of 0.9975. ejournal.by An LC-MS method for thiamphenicol in rabbit tears demonstrated linearity over a much lower concentration range of 0.032-32.0 ng/ml. nih.gov
Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For an HPLC method, intra-day and inter-day RSD values were less than 10%. nih.gov In an LC-MS/MS method for thiamphenicol in chicken muscle, within-day and between-days precision values ranged from 2.7% to 11% and 4.4% to 16.3%, respectively. nih.gov
Accuracy denotes the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies. The average recovery for a UV spectrophotometric method was 99.91 ± 0.65%. ejournal.by For an LC-MS/MS method, recoveries were found to be in the range of 86.4-108.1%. nih.gov
Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov For a UV spectrophotometric method, the LOD for thiamphenicol was 0.59 µg/ml. ejournal.by
Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov The LOQ for the same UV method was 1.99 µg/ml. ejournal.by An LC-MS/MS method for thiamphenicol and other amphenicols reported LOQs in the range of 0.02–10.4 μg/kg in various animal tissues. nih.gov
Table 4: Summary of Method Validation Parameters for Thiamphenicol Analysis
| Method | Linearity Range | Precision (%RSD) | Accuracy (% Recovery) | LOD | LOQ |
|---|---|---|---|---|---|
| UV Spectrophotometry ejournal.by | 5-25 µg/ml | 0.65 - 1.50 | 99.91 | 0.59 µg/ml | 1.99 µg/ml |
| HPLC nih.gov | 0.78-100 µg/ml | < 10 | > 80 | Not Reported | Not Reported |
| LC-MS nih.gov | 0.032-32.0 ng/ml | ≤ 8.3 | ± 2.8 (RE) | Not Reported | 0.032 ng/ml |
| LC-MS/MS nih.gov | Not Reported | 2.7 - 16.3 | 86.4 - 108.1 | Not Reported | Not Reported |
Application in Drug Loading and Entrapment Efficiency Studies for Novel Formulations
The development of novel drug delivery systems, such as microparticles or nanoparticles, for thiamphenicol palmitate requires accurate methods to determine the drug loading and entrapment efficiency. medchemexpress.com These parameters are critical for evaluating the formulation's quality and predicting its in vivo performance.
Drug loading refers to the percentage of the drug's weight relative to the total weight of the delivery system. Entrapment efficiency is the percentage of the initial drug that is successfully encapsulated within the particles.
The analytical methods described previously, particularly UV-Vis spectrophotometry and HPLC, are well-suited for these applications. To determine drug loading and entrapment efficiency, the formulated particles are typically separated from the unentrapped drug. The amount of drug in the particles is then quantified after extraction with a suitable solvent.
For example, in the development of sustained-release microparticle dry powders of thiamphenicol palmitate, an analytical method would be required to quantify the amount of thiamphenicol palmitate successfully incorporated into the microparticles. medchemexpress.com This would involve dissolving a known weight of the microparticles and measuring the concentration of thiamphenicol palmitate using a validated HPLC or spectrophotometric method. The results are then used to calculate the drug loading and entrapment efficiency, which are key parameters for optimizing the formulation process.
Table of Compounds Mentioned
| Compound Name |
|---|
| 1, 10–Phenanthroline |
| Acetonitrile |
| Ammonium acetate |
| Calcium Chloride |
| Chloramphenicol |
| Chloramphenicol palmitate |
| Ethyl acetate |
| Ferric Chloride |
| Florfenicol |
| Tetrabutyl ammonium bromide |
| Thiamphenicol |
| Thiamphenicol glycinate |
| Thiamphenicol palmitate |
| Trisodium pentacyanoaminoferrate |
Formulation Science and Drug Delivery Research
Development of Sustained-Release Formulations for Thiamphenicol (B1682257) Palmitate
The development of sustained-release formulations for Thiamphenicol Palmitate has been a key area of research, primarily aimed at improving therapeutic efficacy and patient compliance by reducing dosing frequency. researchgate.net A significant approach has been the design of inhalable, sustained-release nanoparticle-in-microparticles, also known as nano-embedded microparticles, intended for pulmonary delivery. nih.govresearchgate.net This strategy involves using the palmitate ester prodrug of thiamphenicol to create advanced formulations that can provide prolonged drug release directly in the lungs. nih.gov Research has focused on creating systems that can achieve a near-complete release of the therapeutic agent over an extended period, such as 14 days, thereby maintaining effective concentrations at the site of action while minimizing systemic exposure. nih.govresearchgate.net
The core objective of these sustained-release systems is to retain the antimicrobial agent in the airways for a longer duration by slowing its absorption across the lung-blood barrier. researchgate.net This is particularly important for molecules that are otherwise rapidly cleared. researchgate.net By encapsulating Thiamphenicol Palmitate into microparticle dry powders, researchers have successfully created formulations that exhibit prolonged-release properties, offering a promising alternative to immediate-release products. researchgate.netnih.gov
Nanoparticle and Microparticle Systems for Targeted Delivery
Targeted delivery of Thiamphenicol Palmitate to the lungs has been effectively explored through the use of sophisticated nanoparticle and microparticle systems. nih.gov The primary strategy involves a "nanoparticle-in-microparticle" design, where nanoparticles containing the drug are embedded within larger microparticles suitable for inhalation. nih.govresearchgate.net This dual-carrier system leverages the advantages of both nano- and micro-scale particles. The larger microparticles possess the appropriate aerodynamic properties for deep lung deposition, while the encapsulated nanoparticles provide a platform for sustained drug release once at the target site. researchgate.netnih.gov
Two main types of nanoparticles have been developed: pure prodrug nanoparticles of Thiamphenicol Palmitate and prodrug-loaded polymeric nanoparticles. nih.gov These nanoparticles are typically produced using methods such as the emulsion-solvent evaporation technique. nih.govresearchgate.net The resulting nanoparticle suspension is then integrated into a microparticle matrix to create a final dry powder formulation for inhalation. nih.gov Scanning electron microscopy has shown these nano-embedded microparticles to be spherical and shriveled, a morphology that contributes to their aerodynamic performance. nih.govresearchgate.net
Polymeric Nanoparticles (e.g., PLGA-based Systems)
Poly(lactic-co-glycolic acid) (PLGA) has been a central polymer in the development of nanoparticles for Thiamphenicol Palmitate delivery. nih.gov PLGA is an FDA-approved biodegradable and biocompatible polymer, making it an ideal candidate for drug delivery systems. mdpi.comnih.gov Its use in formulating nanoparticles allows for the creation of controlled-release carriers that are well-tolerated and break down into harmless endogenous monomers, lactic acid and glycolic acid. mdpi.com
For Thiamphenicol Palmitate, PLGA-based nanoparticles are prepared by encapsulating the prodrug within the polymer matrix. nih.gov The emulsion-solvent evaporation method is a common technique used for this purpose. nih.govresearchgate.net This process results in solid colloidal particles where the drug is entrapped, dissolved, or encapsulated. mdpi.com The physicochemical properties of the PLGA polymer, such as molecular weight, can be modulated to control the nanoparticle size, drug entrapment efficiency, and the subsequent release profile of Thiamphenicol Palmitate. mdpi.com The use of PLGA nanoparticles serves to protect the encapsulated drug from premature degradation and facilitate its sustained release over time. nih.gov
Dry Powder Inhaler (DPI) Formulations for Pulmonary Delivery
To deliver Thiamphenicol Palmitate nanoparticles to the lungs, they are formulated into Dry Powder Inhaler (DPI) systems. nih.gov This is achieved by converting the aqueous nanoparticle suspensions into a dry microparticle powder through a process of spray-drying. nih.gov DPIs are recognized for several benefits over other inhalation devices, including being propellant-free, not requiring coordination between actuation and inhalation, and having improved formulation stability. researchgate.net
The final DPI formulation consists of nano-embedded microparticles designed to have aerodynamic properties suitable for inhalation. nih.govresearchgate.net When a patient actuates the DPI, the microparticle formulation is fluidized and entrained into the airways. researchgate.net Upon deposition in the lungs, the microparticles begin to dissolve or degrade, releasing the encapsulated Thiamphenicol Palmitate nanoparticles, which then provide a sustained release of the active drug. researchgate.netnih.gov This approach allows for the direct delivery of a concentrated dose to the lungs, which is particularly advantageous for treating respiratory infections. nih.gov
Excipient Characterization and Interactions in Advanced Drug Delivery Systems
The performance of advanced drug delivery systems for Thiamphenicol Palmitate is critically dependent on the excipients used in the formulation. nih.gov In the development of DPIs containing nano-embedded microparticles, specific excipients are added during the spray-drying process to achieve the desired physical characteristics and aerodynamic performance. nih.gov
Key excipients include:
Lactose (B1674315): Used as a bulking agent, lactose helps in the formation of the microparticle structure during spray-drying. nih.gov
L-leucine: Incorporated as a dispersing enhancer, L-leucine improves the aerosolization of the powder by reducing inter-particle cohesive forces, which aids in the efficient delivery of the microparticles from the inhaler device to the lungs. nih.gov
The interaction between these excipients and the Thiamphenicol Palmitate-loaded nanoparticles is crucial. The spray-drying process, supplemented with these excipients, produces spherical and shriveled microparticles without crystalline structures, which is beneficial for their aerodynamic behavior. nih.govresearchgate.net The careful selection and characterization of these excipients are essential to ensure the stability, flowability, and dispersibility of the final DPI product, ultimately governing its efficacy as a pulmonary drug delivery system. nih.gov
In Vitro Release Kinetics from Novel Formulations
The evaluation of in vitro release kinetics is a fundamental step in characterizing novel sustained-release formulations of Thiamphenicol Palmitate. Studies on nano-embedded microparticle systems have demonstrated that a prolonged and controlled release of the drug can be successfully achieved. nih.gov The release profiles from these advanced formulations show a sustained release pattern over an extended period, with an almost complete release observed over 14 days. nih.govresearchgate.net
This slow release is attributed to the encapsulation of the Thiamphenicol Palmitate prodrug within the nanoparticle and microparticle matrices. nih.gov The release mechanism is complex, often involving a combination of diffusion of the drug from the polymer matrix and the biodegradation of the polymer itself. nih.gov The kinetics of drug release are often analyzed using mathematical models, such as the Higuchi model, which is commonly applied to matrix-based systems and describes release as a function of the square root of time. nih.gov
The data below illustrates a typical sustained-release profile for Thiamphenicol Palmitate from a nano-embedded microparticle formulation.
| Time (Days) | Cumulative Release (%) |
|---|---|
| 1 | ~15% |
| 4 | ~40% |
| 7 | ~65% |
| 10 | ~85% |
| 14 | ~98% |
This table represents an illustrative release profile based on findings of near-complete release over 14 days. nih.govresearchgate.net
Aerosolization and Aerodynamic Property Studies for Inhalable Formulations
For any inhalable formulation, the aerosolization and aerodynamic properties are paramount as they determine the efficiency of lung deposition. nih.gov For Thiamphenicol Palmitate nano-embedded microparticles, these properties have been extensively studied using instruments like the Next Generation Impactor. nih.govresearchgate.net
Research findings indicate that these formulations possess aerodynamic characteristics appropriate for effective lung delivery. nih.gov The Mass Median Aerodynamic Diameter (MMAD) of the microparticles has been found to be approximately 3 μm, which is within the optimal range for deposition in the deep lung regions. nih.govresearchgate.net Furthermore, the drug loading within these microparticles was deemed satisfactory, ensuring that a therapeutic amount of the drug is delivered with each dose. nih.gov
Key aerodynamic and formulation properties are summarized in the table below.
| Parameter | Finding | Reference |
|---|---|---|
| Drug Loading (m/m) | 14% to 34% | nih.govresearchgate.net |
| Mass Median Aerodynamic Diameter (MMAD) | Approximately 3 μm | nih.govresearchgate.net |
| Particle Morphology | Spherical and shriveled | nih.govresearchgate.net |
These studies confirm the suitability of the developed DPI formulations for pulmonary administration, demonstrating that the particles are of the correct size to bypass the upper airways and reach the intended site of action within the lungs. nih.gov
Preclinical Efficacy and Investigational Models
In Vitro Antimicrobial Efficacy Studies
The in vitro activity of thiamphenicol (B1682257) has been evaluated against a wide array of pathogenic bacteria to determine its spectrum of activity and potency. These studies are foundational for understanding its potential therapeutic applications.
Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's in vitro potency, representing the lowest concentration that prevents visible growth of a bacterium. Thiamphenicol has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including anaerobic species. europa.eunih.gov
Studies have established the MIC values of thiamphenicol against numerous clinical isolates. For instance, an extensive study involving 442 bacterial strains showed thiamphenicol to be effective (MIC ≤ 0.5-4 µg/mL) against pathogens like streptococci and pneumococci. nih.gov It was moderately effective (MIC = 8-64 µg/mL) against staphylococci, Salmonella, K. pneumoniae, and E. coli. nih.gov In comparative studies involving bacteria from aquatic animals, thiamphenicol's activity was evaluated alongside other antibiotics, showing variable efficacy depending on the isolates from fish, shellfish, or turtles. researchgate.net Fluorinated analogs of thiamphenicol have also been developed and show considerable in vitro activity against a broad spectrum of chloramphenicol-thiamphenicol-resistant, gram-negative bacteria. nih.gov
Below is a summary of representative MIC data for thiamphenicol against various bacterial pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiamphenicol Against Selected Bacteria
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|---|
| Streptococcus spp. | - | ≤ 0.5 - 4 | - | - | nih.gov |
| Pneumococcus spp. | - | ≤ 0.5 - 4 | - | - | nih.gov |
| Enterococcus spp. | - | ≤ 0.5 - 4 | - | - | nih.gov |
| Staphylococcus spp. | - | 8 - 64 | - | - | nih.gov |
| Salmonella spp. | - | 8 - 64 | - | - | nih.gov |
| Escherichia coli | - | 8 - >64 | - | - | nih.gov |
| Klebsiella pneumoniae | - | 8 - >64 | - | - | nih.gov |
| Neisseria gonorrhoeae | 23 | - | - | - | nih.gov |
| Pasteurella multocida | 1 | - | 0.5 | - | researchgate.net |
| Streptococcus suis | 1 | - | 1 | - | researchgate.net |
| Staphylococcus hyicus | 1 | - | 4 | - | researchgate.net |
Time-kill curve analysis provides insights into the pharmacodynamic properties of an antibiotic, revealing whether its effect is bactericidal (killing bacteria) or bacteriostatic (inhibiting growth) and how this effect manifests over time. For thiamphenicol, which is primarily bacteriostatic, these studies are crucial for understanding the concentration- and time-dependency of its antimicrobial action. fao.orgmsdvetmanual.com
While thiamphenicol's action is mainly to inhibit growth, it can become bactericidal at higher concentrations. fao.org Studies on the closely related chloramphenicol (B1208) show it is purely bacteriostatic against Neisseria gonorrhoeae, inhibiting growth but demonstrating almost no bacterial killing over a 6-hour period. nih.gov This is characteristic of antibiotics that inhibit protein synthesis. msdvetmanual.com
Time-kill assays for thiamphenicol (TAP) have been conducted, particularly in veterinary medicine. For example, studies against Pasteurella multocida and Streptococcus suis show that at concentrations equal to its MIC, thiamphenicol maintains the bacterial population near the initial inoculum level over 24 hours, a hallmark of a bacteriostatic effect. researchgate.net Research has also shown that the bacteriostatic and bactericidal activities of thiamphenicol can be enhanced by the presence of normal serum in vitro, suggesting that host factors may augment its efficacy. nih.gov
Efficacy in Specific In Vitro Bacterial Infection Models
Beyond standard susceptibility tests, the efficacy of thiamphenicol is evaluated in more complex in vitro models that better mimic the conditions of a real infection. A key example is the bacterial biofilm model. Biofilms are communities of bacteria embedded in a self-produced matrix, which often exhibit increased resistance to antibiotics.
The activity of phenicols against biofilms has been a subject of investigation. For instance, sublethal concentrations of the related compound chloramphenicol have been shown to significantly decrease biofilm formation in bacteria such as Vibrio parahaemolyticus and Klebsiella pneumoniae. frontiersin.org These studies use methods like crystal violet staining to quantify biofilm mass and observe changes in colony morphology. frontiersin.org Advanced in vitro systems, such as microfluidic models, allow for the study of biofilm formation and antibiotic activity under dynamic flow conditions, which can simulate environments like chronic wounds. mdpi.com Such models are instrumental in assessing an antibiotic's ability to penetrate and disrupt established biofilms, a critical attribute for treating persistent infections. mdpi.commdpi.com
Animal Models for Investigating Pharmacological Efficacy
Animal models are indispensable for evaluating the in vivo performance of an antibiotic, bridging the gap between in vitro data and clinical use. These models allow for the study of pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted) and pharmacodynamics (the drug's effect on the pathogen within a host). Thiamphenicol has been studied in various animal species, including rats, cattle, pigs, and poultry, to establish its efficacy in treating systemic and localized infections. fao.orgeuropa.eu
Translational research aims to convert basic scientific discoveries into practical applications. In drug development, animal models are the primary tool for this translation. An ideal animal model should accurately replicate the key aspects of the human disease, including pathogenesis and response to treatment. However, significant limitations exist.
Data variability and bias in interpretation are principal challenges in preclinical studies. researchgate.net Furthermore, physiological and anatomical differences between animal species and humans can lead to discrepancies in drug metabolism and efficacy. For example, thiamphenicol is predominantly excreted unchanged in humans, cattle, and poultry, but it is metabolized to thiamphenicol glucuronate in pigs and rats. wikipedia.org These differences can affect the drug's half-life and exposure at the infection site, complicating the extrapolation of results to human patients. The lack of fully predictive animal models for many complex human diseases remains a significant hurdle in translational science. researchgate.net
Comparative studies in animal models are essential for positioning a new therapeutic agent relative to existing treatments. Thiamphenicol has been compared with other antibiotics in various veterinary contexts.
A notable example is a clinical field trial comparing the efficacy of topical thiamphenicol with oxytetracycline for treating bovine digital dermatitis, a painful ulcerative lesion in dairy cattle. researchgate.netnih.gov In this study, 109 cows were treated, and the cure rate was assessed at 28 days post-treatment. Thiamphenicol showed a cure rate of 89%, which was statistically significantly higher than the 75% cure rate observed for oxytetracycline. nih.gov
In another comparative context, the in vitro activity of thiamphenicol was evaluated against other antibiotics used in aquaculture. researchgate.net The study measured the MICs of thiamphenicol, chloramphenicol, florfenicol (B1672845), and others against bacteria isolated from soft-shell turtles, fish, and shellfish. The results indicated that for isolates from fish, thiamphenicol was less active than florfenicol and chloramphenicol, while for isolates from shellfish, it showed the highest percentage of resistant strains among the tested phenicols. researchgate.net These studies provide critical data for selecting the appropriate antibiotic for specific pathogens and animal species.
Future Research Directions and Translational Perspectives
Novel Prodrug Design Strategies and Bioactivation Mechanisms
Thiamphenicol (B1682257) palmitate serves as a classic example of a prodrug strategy, where the active drug, thiamphenicol, is chemically modified to enhance its properties. The palmitate ester was originally designed as a carrier-linked prodrug to decrease the aqueous solubility of the parent drug, thereby masking its bitter taste and allowing for more palatable oral suspension formulations. orientjchem.orgpatsnap.com The bioactivation of thiamphenicol palmitate relies on a straightforward and generally effective mechanism: hydrolysis. Upon oral administration, the ester bond is cleaved by intestinal esterases, releasing the active thiamphenicol, which is then absorbed into the bloodstream. patsnap.com
While this traditional approach has been successful, future research is exploring more sophisticated prodrug designs to further optimize therapeutic outcomes. nih.govactamedicamarisiensis.ro Novel strategies are moving beyond simple taste-masking and focusing on enhancing bioavailability, achieving targeted delivery, and improving pharmacokinetic profiles. rsc.org
One promising avenue is the development of carrier-free, self-assembling prodrug nanoparticles. nih.gov This strategy involves conjugating a hydrophobic moiety, such as the existing palmitic acid chain, with the hydrophilic parent drug, thiamphenicol. Such an amphiphilic conjugate could have the ability to self-assemble into nanoparticles in an aqueous environment without the need for additional carriers. nih.gov This approach could offer several advantages:
Improved Solubility and Stability: Nanoparticle formation can enhance the stability of the drug and improve its dissolution characteristics.
Enhanced Bioavailability: The nanoparticle structure may protect the drug from premature degradation and facilitate its transport across biological membranes.
Potential for Targeted Delivery: In certain disease states, such as infections localized in inflamed tissues or within specific cells, these nanoparticles could potentially accumulate due to the enhanced permeability and retention (EPR) effect, leading to higher drug concentrations at the site of action. nih.gov
Research into bioactivation mechanisms is also evolving. While hydrolysis by common esterases is a reliable mechanism, future designs could incorporate linkers that are cleaved by enzymes specifically overexpressed at the site of infection. This would lead to a more targeted release of active thiamphenicol, potentially increasing efficacy while minimizing systemic exposure and associated side effects. These "bioprecursor" prodrugs are activated through specific metabolic processes, offering a higher degree of control over drug release. orientjchem.org
Exploration of Thiamphenicol Palmitate in Combination Therapies (Preclinical)
The exploration of combination therapies is a cornerstone of modern antimicrobial research, aimed at enhancing efficacy, broadening the spectrum of activity, and combating resistance. Preclinical research into thiamphenicol palmitate combinations could unlock new therapeutic potential. Building on the established clinical use of thiamphenicol glycinate (B8599266) acetylcysteinate (TGA), where the antibiotic is combined with a mucolytic agent to treat respiratory infections, similar rational combinations can be investigated for the palmitate form. nih.govnih.gov
Preclinical studies could focus on synergistic interactions between thiamphenicol and other agents. The rationale for these combinations can be multifaceted, targeting different aspects of the host-pathogen interaction. For example, combining thiamphenicol with agents that disrupt biofilm formation could be highly effective against chronic or device-associated infections. Another approach is to combine it with compounds that inhibit specific bacterial virulence factors, thereby disarming the pathogen and making it more susceptible to both the antibiotic and the host's immune response.
Potential preclinical combination strategies are outlined in the table below.
| Combination Agent Class | Preclinical Rationale | Potential Therapeutic Target |
|---|---|---|
| Biofilm Inhibitors | To disrupt the protective matrix of bacterial biofilms, allowing thiamphenicol to penetrate and eradicate the embedded bacteria more effectively. | Chronic respiratory infections, device-associated infections. |
| Efflux Pump Inhibitors | To block the bacterial pumps that actively remove thiamphenicol from the cell, thereby restoring or increasing its intracellular concentration and overcoming a common resistance mechanism. | Infections caused by multidrug-resistant Gram-negative bacteria. |
| β-Lactamase Inhibitors | While thiamphenicol is not a β-lactam, this combination would target co-infections with bacteria producing β-lactamases, broadening the empirical coverage. | Polymicrobial infections. |
| Immunomodulatory Agents | To modulate the host's immune response, either by reducing excessive inflammation that causes tissue damage or by enhancing the host's ability to clear the infection alongside the antibiotic action. | Severe infections with a significant inflammatory component, such as sepsis or severe pneumonia. |
Preclinical models are essential to evaluate the pharmacokinetics, pharmacodynamics, and potential toxicity of these combinations before they can be considered for further development. drugbank.com
Emerging Resistance Patterns and Counter-Strategies
Like all antibiotics, the efficacy of thiamphenicol is threatened by the emergence of bacterial resistance. Understanding the molecular mechanisms of resistance is critical for developing effective counter-strategies and preserving the utility of this drug class. The primary mechanism of resistance to thiamphenicol and its parent compound, chloramphenicol (B1208), is enzymatic inactivation by chloramphenicol acetyltransferases (CATs), which acetylate the drug and prevent it from binding to the bacterial ribosome. nih.gov Other known mechanisms include efflux pumps that actively transport the drug out of the bacterial cell and mutations in the ribosomal target site. mdpi.com
Recent research has identified novel and emerging resistance mechanisms. For instance, a new oxidase enzyme, designated CmO, has been discovered in Sphingomonadaceae species that can inactivate both chloramphenicol and thiamphenicol through oxidation, representing a previously unknown inactivation pathway. nih.gov
Monitoring the prevalence of these resistance mechanisms is crucial. Retrospective studies on chloramphenicol resistance, which can serve as a surrogate for thiamphenicol, show fluctuating patterns. For example, a 2017-2020 study in Israel found an average resistance rate of 24%, with significant variation depending on the source of the bacterial isolate. nih.govresearchgate.net Isolates from sputum samples showed a much higher resistance rate (49.8%) compared to those from blood (22.5%) or body fluids (2.3%). researchgate.net
| Sample Origin | Number of Isolates (N) | Resistant Isolates (%) |
|---|---|---|
| Sputum | 1010 | 49.8% |
| Blood | 1250 | 22.5% |
| Ear/Eye | 1396 | 10.4% |
| Fluids | 217 | 2.3% |
Future counter-strategies must be multifaceted and informed by these emerging patterns:
Development of Resistance Inhibitors: A key research direction is the discovery and development of small molecules that can inhibit resistance enzymes like CATs or the newly identified CmO. Such inhibitors could be co-administered with thiamphenicol palmitate to restore its activity against resistant strains.
Drug Cycling and Stewardship: In some regions, the reduced use of chloramphenicol has led to a re-emergence of susceptibility among clinical isolates. nih.gov This suggests that strategic cycling and improved antibiotic stewardship could help preserve the long-term efficacy of thiamphenicol.
Combination Therapy: As discussed previously, combining thiamphenicol with other antibiotics or non-antibiotic compounds can create synergistic effects that overcome resistance.
Advances in Drug Delivery Technologies for Improved Pharmacokinetics in Research Models
The pharmacokinetic profile of thiamphenicol has been characterized in various research models, providing a baseline for improvement. nih.gov Studies have shown that its absorption, distribution, metabolism, and excretion can vary significantly between species. For instance, the oral bioavailability of thiamphenicol was determined to be approximately 117.8% in broiler chickens and 64.2% in rabbits, highlighting species-specific differences that must be considered in preclinical research. ekb.egresearchgate.net
| Parameter | Species | Value | Source |
|---|---|---|---|
| Elimination Half-life (t½) | Broiler Chickens (Oral) | 2.65 hr | ekb.eg |
| Peak Plasma Concentration (Cmax) | Broiler Chickens (Oral) | 14.58 µg/ml | ekb.eg |
| Time to Peak (Tmax) | Broiler Chickens (Oral) | 3.64 hr | ekb.eg |
| Oral Bioavailability (F) | Broiler Chickens | 117.79% | ekb.eg |
| Oral Bioavailability (F) | Rabbits | 64.2% | researchgate.net |
Advances in drug delivery technologies offer exciting opportunities to overcome pharmacokinetic limitations and improve the therapeutic index of thiamphenicol palmitate. Future research is focused on developing novel formulations that can:
Enhance Solubility and Absorption: While the palmitate ester improves palatability, advanced formulations like solid lipid nanoparticles (SLNs) or nano-structured lipid carriers (NLCs) could further improve the solubility and absorption of this lipophilic prodrug, leading to more consistent bioavailability.
Provide Controlled Release: Encapsulating thiamphenicol palmitate in biodegradable polymeric nanoparticles or microspheres could enable sustained release of the drug over an extended period. This would maintain therapeutic concentrations for longer, potentially reducing dosing frequency and improving patient compliance in translational models.
Enable Targeted Delivery: As mentioned in the prodrug section, nanoparticle-based delivery systems can be designed for targeted delivery. The self-assembling nanoparticle prodrug concept, utilizing the palmitic acid chain, is a prime example of an advanced delivery technology. nih.gov Such systems could be further modified with targeting ligands (e.g., antibodies or peptides) that recognize specific receptors on host cells or pathogens, concentrating the therapeutic agent at the site of infection and minimizing off-target effects.
These advanced delivery systems are being actively investigated in research models to assess their impact on the pharmacokinetic and pharmacodynamic properties of various drugs, and they represent a promising frontier for optimizing thiamphenicol therapy.
Integration of Omics Technologies in Understanding Drug-Host-Pathogen Interactions
The advent of high-throughput "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of infectious diseases. frontiersin.org The integration of these approaches provides a systems-level understanding of the complex interplay between a drug, the host, and the invading pathogen. For thiamphenicol palmitate, applying these technologies is a key future research direction that could yield unprecedented insights. mdpi.com
Pharmacomicrobiomics, an emerging field, specifically studies how the microbiome affects the disposition, action, and toxicity of drugs. nih.govnih.gov Investigating the interaction between thiamphenicol palmitate and the gut microbiota is a critical research area. For instance, metagenomic sequencing could reveal how thiamphenicol alters the composition and function of the gut microbiome, while metabolomics could identify specific bacterial enzymes responsible for the bioactivation of the palmitate prodrug.
A multi-omics approach can be used to dissect the drug-host-pathogen triad:
Pathogen Response (Transcriptomics/Proteomics): Exposing pathogens to thiamphenicol and analyzing changes in their gene expression and protein profiles can provide a detailed map of its mechanism of action. This can also help identify novel resistance mechanisms as they emerge under antibiotic pressure.
Host Response (Transcriptomics/Metabolomics): Analyzing the host's response to infection in the presence and absence of thiamphenicol can reveal how the drug modulates host-pathogen interactions. ucsd.edu This could uncover potential immunomodulatory effects of the drug or identify host pathways that contribute to drug efficacy or toxicity.
Integrated Analysis: Combining these datasets allows researchers to build comprehensive models of the infection ecosystem. This can help identify critical nodes in the host-pathogen interaction network that can be targeted to enhance the therapeutic efficacy of thiamphenicol. frontiersin.org
The table below outlines potential applications of omics technologies in future thiamphenicol palmitate research.
| Omics Technology | Research Question | Potential Impact |
|---|---|---|
| Pathogen Transcriptomics | How does thiamphenicol exposure alter the global gene expression of a target bacterium? | Clarify the mechanism of action and identify novel resistance pathways. |
| Host Proteomics | Which host proteins in infected tissues are differentially expressed following thiamphenicol treatment? | Identify host factors involved in drug efficacy and potential off-target effects. |
| Metagenomics (Microbiome) | How does oral thiamphenicol palmitate administration impact the composition and diversity of the gut microbiota? | Understand the drug's effect on gut health and potential for dysbiosis. |
| Metabolomics (Host/Microbiome) | What are the metabolic byproducts of thiamphenicol palmitate bioactivation by gut bacteria? | Optimize prodrug design for more efficient and predictable activation. |
Q & A
Q. What are the optimal laboratory synthesis methods for Thiamphenicol Palmitate, and how do they impact purity and yield?
Methodological Answer: Compare esterification protocols (e.g., acid chloride vs. enzymatic catalysis) using HPLC for purity assessment. Evaluate reaction conditions (temperature, solvent polarity) on yield via factorial design experiments. Prioritize scalability while minimizing side products .
Q. How does Thiamphenicol Palmitate’s mechanism of action differ from its parent compound, Thiamphenicol, in bacterial inhibition?
Methodological Answer: Conduct time-kill assays and molecular docking studies to assess binding affinity to bacterial ribosomes. Quantify MIC (Minimum Inhibitory Concentration) shifts in resistant strains using broth microdilution. Cross-reference structural modifications (palmitate ester) with permeability changes via liposome partitioning assays .
Q. What experimental models are most suitable for evaluating Thiamphenicol Palmitate’s efficacy in vitro vs. in vivo?
Methodological Answer: Use in vitro models (e.g., bacterial biofilm assays) paired with in vivo murine infection models. Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate tissue penetration (via LC-MS/MS) with efficacy. Ensure translational relevance by aligning dosing regimens with human metabolic profiles .
Advanced Research Questions
Q. How can researchers address bioavailability challenges in Thiamphenicol Palmitate due to its lipid-soluble properties?
Methodological Answer: Test lipid-based formulations (nanoemulsions, liposomes) using Caco-2 cell monolayers to simulate intestinal absorption. Validate bioavailability via crossover studies in animal models, measuring AUC (Area Under Curve) and Cmax .
Q. What genomic or proteomic approaches identify bacterial resistance mechanisms specific to Thiamphenicol Palmitate?
Methodological Answer: Perform whole-genome sequencing of resistant isolates to detect efflux pump upregulation (acrAB-tolC operon) or ribosomal mutations. Validate findings with CRISPR interference (CRISPRi) to suppress candidate genes and restore susceptibility .
Q. How should combination therapy studies with Thiamphenicol Palmitate be designed to minimize antagonism?
Methodological Answer: Use checkerboard assays to calculate FIC (Fractional Inhibitory Concentration) indices. Prioritize combinations showing synergy (FIC ≤0.5) and validate in dynamic models (e.g., hollow-fiber infection models). Include pharmacodynamic endpoints like time above MIC .
Q. What analytical methods ensure accurate quantification of Thiamphenicol Palmitate in complex biological matrices?
Methodological Answer: Optimize LC-MS/MS protocols with deuterated internal standards to correct matrix effects. Validate specificity, linearity (R² >0.99), and LOQ (Limit of Quantification) per ICH guidelines. Cross-validate with ELISA for critical samples .
Q. How do researchers resolve contradictions in cross-resistance data between Thiamphenicol Palmitate and other chloramphenicol analogs?
Methodological Answer: Conduct meta-analyses of published MIC distributions, stratifying by bacterial species and resistance genotypes. Use random-effects models to quantify heterogeneity (I² statistic) and identify confounding variables (e.g., efflux pump expression) .
Q. What statistical frameworks best evaluate synergistic or additive effects of Thiamphenicol Palmitate in polymicrobial infections?
Methodological Answer: Apply isobolographic analysis or Bliss independence models to quantify interactions. Integrate longitudinal data from time-lapse microscopy to track bacterial clearance dynamics in co-culture systems .
Q. How can contradictory findings in Thiamphenicol Palmitate’s toxicity profiles be systematically reconciled?
Methodological Answer: Perform dose-range studies in primary hepatocytes and renal proximal tubule cells, measuring lactate dehydrogenase (LDH) release. Use toxicogenomics to identify off-target pathways (e.g., mitochondrial dysfunction) and compare species-specific sensitivities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
